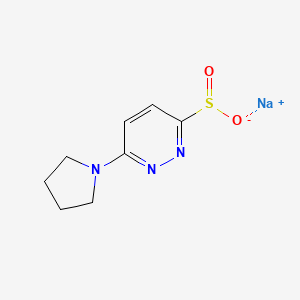

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor or receptor agonist based on the structural motifs present in the molecule. The presence of a piperidine ring, a thiophene moiety, and a carboxamide group suggests that the compound could interact with biological targets such as enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that include the formation of key heterocyclic rings followed by functional group transformations. For instance, the synthesis of similar piperidyl carboxamides and thiocarboxamides involves a four-step procedure including ring formation and attachment of the carboxamide or thiocarboxamide group . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the formation of the piperidine and thiophene rings followed by the introduction of the carboxamide functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to be important in drug design. The piperidine ring is a common feature in many pharmaceuticals, providing a rigid scaffold for interaction with biological targets . The thiophene ring is a bioisostere for benzene and can improve the compound's electronic properties and metabolic stability . The carboxamide group is a key functional group in drug design, often involved in hydrogen bonding with the active site of enzymes or receptors.

Chemical Reactions Analysis

Compounds with similar structures have been shown to exhibit biological activities through their interaction with specific targets. For example, piperidine carboxamides have been synthesized as potential inhibitors of the D1 protease in plants, with some showing moderate to good herbicidal activities . The chemical reactions involved in the biological activity of such compounds typically include binding to the active site of the target enzyme or receptor, often through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The lipophilicity, solubility, and stability of the compound would be key parameters in determining its suitability as a drug candidate. The presence of the methylthio group could influence the compound's metabolic stability and its interaction with biological membranes. The carboxamide group could enhance solubility in aqueous environments and facilitate hydrogen bonding with biological targets. The exact properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Research on compounds similar to 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide often involves understanding their metabolism and pharmacokinetics. For example, studies on the metabolism and disposition of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, show how these compounds are metabolized in the human body. SB-649868 is extensively metabolized, with elimination mainly occurring through feces, highlighting the importance of understanding the metabolic pathways and elimination processes of such compounds (Renzulli et al., 2011).

Identification of Metabolites

Identifying metabolites is crucial for understanding the pharmacological activity and toxicity of compounds. Studies on the metabolism of psychoactive substances, such as methylone and 5-MeO-MIPT, provide insights into the metabolic activation and transformation of these compounds. Such research can inform safety profiles and therapeutic potential, indicating the broader applications of studying metabolite profiles (Shimizu et al., 2007).

Pharmacodynamic Properties

The pharmacodynamic properties of compounds within this chemical class are studied to determine their mechanism of action and potential therapeutic applications. For instance, CERC-301's characterization as an N-methyl-D-aspartate (NMDA) receptor antagonist highlights the approach of targeting specific receptors to modulate neurological and psychiatric conditions (Garner et al., 2015).

Toxicology and Safety Profiles

Understanding the toxicology and safety profiles of compounds is essential for developing safe and effective medications. Research into the toxic effects of compounds like loperamide and its metabolites provides critical information on the potential risks associated with their misuse or overuse (Sklerov et al., 2005).

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives have a wide range of therapeutic properties . They are used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting that they may target cancer cells and atherosclerotic plaques.

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The synthesis of such compounds often involves the suzuki–miyaura coupling reaction , which could suggest that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties , suggesting that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the therapeutic properties of many thiophene derivatives . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

Propiedades

IUPAC Name |

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-13-10-16(26-12-13)17(23)21-11-14-5-8-22(9-6-14)19(24)15-4-3-7-20-18(15)25-2/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJJDDDQXUQKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)

![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)